molecular formula C9H5ClN2O2 B1361592 5-Chloro-8-nitroquinoline CAS No. 6942-98-9

5-Chloro-8-nitroquinoline

Cat. No. B1361592
CAS RN: 6942-98-9
M. Wt: 208.6 g/mol
InChI Key: DHRPLGHWWKFRKY-UHFFFAOYSA-N
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Description

5-Chloro-8-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It has a molecular weight of 208.601 Da . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of 5-Chloro-8-nitroquinoline involves the reaction of commercially available 5-chloro-2-nitroaniline, glycerol, and NaI in the presence of concentrated H2SO4 at 150°C . There are also various synthesis protocols for constructing the quinoline scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions .


Molecular Structure Analysis

The molecular structure of 5-Chloro-8-nitroquinoline can be analyzed using spectroscopic methods . The compound has a planar structure, which contributes to its lipophilic effect .


Physical And Chemical Properties Analysis

5-Chloro-8-nitroquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 353.6±27.0 °C at 760 mmHg, and a flash point of 167.6±23.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 59 Å2 .

Scientific Research Applications

Spectroscopic Characterization and Reactive Properties

A combined spectroscopic and computational study on 8-hydroxyquinoline derivatives, including 5-chloro-8-hydroxyquinoline (5CL8HQ), reveals significant insights into their properties. Spectroscopic characterization using IR and FT-Raman techniques, complemented by DFT calculations and molecular dynamics simulations, has shown that these compounds exhibit nonlinear optical (NLO) behavior, suggesting potential applications in the development of NLO materials. Moreover, NBO analysis indicates stability in the molecular systems due to hyperconjugative interactions and charge delocalization. The ligands also show potential inhibitory activity against ACP reductase, hinting at possible biochemical applications (Sureshkumar et al., 2018).

Antibacterial Properties

Research into new 8-nitrofluoroquinolone derivatives, involving 5-chloro-8-nitroquinoline, has shown interesting antibacterial activity against both gram-positive and gram-negative strains. Certain derivatives, particularly those with more lipophilic groups, demonstrate enhanced activity against S. aureus. This line of study opens up avenues for the development of new antibacterial agents with specific activity profiles (Al-Hiari et al., 2007).

Effect on Neuroblastoma Cells

8-Hydroxyquinoline derivatives, including 5-chloro-8-nitroquinoline, have been studied for their multifunctional properties such as antineurodegenerative and antidiabetic activities. Their effects on calpain-dependent pathways in human neuroblastoma cells under high glucose conditions have been investigated. These compounds, notably 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), attenuate increased expression of calpain even in high-glucose environments, suggesting potential therapeutic applications in neuronal cell protection (Suwanjang et al., 2016).

Fluorescence and Spectroscopic Studies

Quinoline-derived fluorescent complexes, synthesized from 5-chloro-8-hydroxyquinoline, have shown intense luminescence, making them potential candidates for ionic and biological probes, as well as for cell imaging applications. The spectroscopic properties of these complexes vary depending on the coordinated metal, indicating their versatility and utility in various bioanalytical contexts (Mecca et al., 2016).

Anticancer Potential

A study comparing the cytotoxicity of clioquinol with its analogues, including 8-hydroxy-5-nitroquinoline (NQ), reveals that NQ is significantly more toxic to human cancer cell lines. Its activity is enhanced by copper and it does not act as a zinc ionophore, unlike clioquinol. NQ's potent anticancer properties, combined with its previously known antimicrobial usage, suggest its potential as an effective cancer treatment agent (Jiang et al., 2011).

Safety And Hazards

The safety data sheet of a similar compound, 5-Chloro-8-hydroxyquinoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, similar to 5-Chloro-8-nitroquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

5-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPLGHWWKFRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287575
Record name 5-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-8-nitroquinoline

CAS RN

6942-98-9
Record name 6942-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar fashion using route 7 general procedure 15, 5-chloroquinoline (1 g, 6.13 mmol), potassium nitrate (800 mg, 7.98 mmol) and H2SO4 (3 ml) and gave the title compound (926 mg, 73%). The structure was confirmed by 1H NMR.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

A mixture of 25.2 g of 3-chloro-6-nitro-aniline, 21 g of arsenic acid and 35.1 ml of glycerine was heated to reflux and after cooling the mixture to 20°~30° C., 25.5 ml of 66° Be sulfuric acid were added thereto. The mixture was heated at 140° C. for 8 hours and was poured over ice. The mixture was filtered and the solid product was dissolved in methylene chloride. The solution was neutralized and extracted with methylene chloride. The combined organic phases were dried, treated with activated carbon, filtered and evaporated to dryness under reduced pressure. The 10 g of residue were chromatographed over silica gel and eluted with methylene chloride to obtain 8.61 g of 5-chloro-8-nitro-quinoline melting at 136°-138° C. which was reacted with N-hydroxyphthalimide to obtain 0-(8-nitro-5-quinolyl)-phthalimide melting at 226°-228° C. The latter was reacted to obtain 0-(8-nitro-5-quinolyl)-hydroxylamine melting at 186°-188° C.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
35.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
Be sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CC Price, DB Guthrie - Journal of the American Chemical Society, 1946 - ACS Publications
… 86.5-87.5, has been obtained by the reduction of 5-chloro-8nitroquinoline with powdered iron and acetic acid. This material is apparently identical with material described by Dikshoorn …
Number of citations: 13 pubs.acs.org
RC FUSON, RA BAUMAN, E HOWARD Jr… - The Journal of …, 1947 - ACS Publications
… It was made from 5-chloro-8-nitroquinoline both by direct hydrolysis and by acid cleavage of … in the synthesis of 5chloro-8-nitroquinoline. Better yields of 2-nitro-5-chloroacetanilide were …
Number of citations: 20 pubs.acs.org
RH Baker, CJ Albisetti Jr, RM Dodson… - Journal of the …, 1946 - ACS Publications
In order to advance our knowledge of the effect of nuclear substituents on the antimalarial ac-tivity of 8-aminoquinolines it has been necessary to develop methods of synthesis of a …
Number of citations: 19 pubs.acs.org
G He, G Chen - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… The first step is a Skraup reaction of 5-chloro-2-nitroaniline with glycerol giving 5-chloro-8-nitroquinoline 1 in good yield. 1 is then subjected to S N Ar reaction, yielding 5-methoxy-8-…
Number of citations: 0 onlinelibrary.wiley.com
N Chatani - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… H 2 SO 4 at 150 C gave 5‐chloro‐8‐nitroquinoline. Reduction of the resulting 5‐chloro‐8‐nitroquinoline with powdered iron in the presence of acetic acid at 65 C gave 5‐chloro‐8‐…
Number of citations: 0 onlinelibrary.wiley.com
EN Marvell - 1948 - search.proquest.com
… and a mixture with an authentic sample of 5-chloro8-nitroquinoline showed no depression of the melting point. It weighed 1.01 g. and was recovered starting material. ”…
Number of citations: 2 search.proquest.com
GM Bennett, JF Grove - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… An attempt to prepare this substance by direct dinitration of 5-chloroquinoline yielded only the mononitro-compound 5-chloro-8-nitroquinoline (compare Fourneau, Trefouel, and …
Number of citations: 11 pubs.rsc.org
M Woźniak, M Grzegożek - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
… 5-( Methylamino) -8-nitroquinoline (3g): The reaction was carried out in the same manner as described above, starting from 0.1 g (0.48 mmol) of 5-chloro-8-nitroquinoline and 8 ml of a …
RE Lutz, PS Bailey, TA Martin… - Journal of the American …, 1946 - ACS Publications
The synthesis of 2, 7-dichloroquinoline has been accomplished through 4, 7-dichlorocarbostyril by selective partial hydrogenolysis,· followed by hydrochlorination. This product was …
Number of citations: 12 pubs.acs.org
KS Bode - 2021 - rave.ohiolink.edu
… Ligand 1 was prepared from glycerol and 5-chloro-2-nitroaniline; the resulting 5-chloro-8nitroquinoline was then methoxylated using sodium metal in methanol.The methoxylated …
Number of citations: 2 rave.ohiolink.edu

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